molecular formula C12H16N2O3 B7587000 2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid

2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid

Cat. No. B7587000
M. Wt: 236.27 g/mol
InChI Key: PWBIIPKNYXXXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid, also known as gabapentin, is a medication primarily used for the treatment of epilepsy and neuropathic pain. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. Gabapentin is a non-opioid drug and is not considered to be addictive. In recent years, gabapentin has gained attention as a potential treatment for various other medical conditions, such as anxiety, bipolar disorder, and alcohol withdrawal syndrome.

Mechanism of Action

Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This results in a decrease in neuronal excitability and a reduction in the transmission of pain signals.
Biochemical and Physiological Effects:
Gabapentin has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety. Gabapentin has also been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in mood regulation.

Advantages and Limitations for Lab Experiments

Gabapentin has several advantages for use in lab experiments. It is a relatively safe and non-toxic drug, and it is not considered to be addictive. Gabapentin also has a relatively long half-life, which allows for once-daily dosing. However, 2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid can be difficult to dissolve in water, which can make dosing and administration challenging.

Future Directions

There are several potential future directions for research on 2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid. One area of interest is the use of 2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid for the treatment of anxiety and mood disorders. Another area of interest is the use of 2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid for the treatment of substance use disorders, such as alcohol and opioid withdrawal syndrome. Additionally, there is ongoing research on the use of 2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid in combination with other drugs for the treatment of chronic pain.

Synthesis Methods

Gabapentin is synthesized by the reaction of 1,4-butanediol with phosgene to form 4-hydroxybutyric acid chloride, which is then reacted with methylamine to form 4-(methyloxycarbonyl)butyric acid methyl ester. The methyl ester is then hydrolyzed to form 2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid.

Scientific Research Applications

Gabapentin has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. Gabapentin has also been shown to be effective in reducing neuropathic pain, which is a type of chronic pain that results from damage to the nervous system.

properties

IUPAC Name

2-[[methyl(phenyl)carbamoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-10(11(15)16)13-12(17)14(2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBIIPKNYXXXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.